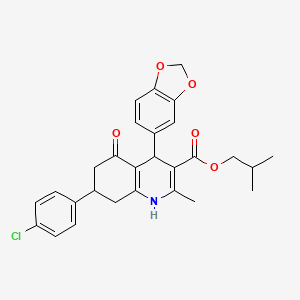![molecular formula C21H14N4O3 B5160316 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',4':5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one](/img/structure/B5160316.png)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',4':5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one is a complex organic compound that features a unique fusion of multiple aromatic and heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the fusion of these structures through cyclization reactions. Common reagents used in these synthetic routes include aromatic amines, aldehydes, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound and its derivatives may be explored for therapeutic applications. Their potential to modulate biological pathways could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other fused heterocyclic systems, such as:
- 2,3-dihydro-1,4-benzodioxin derivatives
- Pyrido[3,4-d]pyrimidine derivatives
- Benzimidazole derivatives
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one apart is its unique combination of these fused ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c26-20-14-12-22-21-23-15-3-1-2-4-17(15)25(21)16(14)7-8-24(20)13-5-6-18-19(11-13)28-10-9-27-18/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQIJDFDXWAXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CC4=C(C3=O)C=NC5=NC6=CC=CC=C6N45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B5160234.png)
![5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5160254.png)
![[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE](/img/structure/B5160259.png)
![9-[4-(2-Methylphenoxy)butyl]carbazole](/img/structure/B5160265.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)
![N-(butan-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5160282.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5160283.png)

![(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one](/img/structure/B5160293.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B5160301.png)
![(5E)-1-(2-chlorophenyl)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5160306.png)


